2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(4-methylpiperidin-1-yl)ethanone
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Overview
Description
The compound contains an imidazole ring, which is a five-membered planar ring, including two non-adjacent nitrogen atoms . It also contains a thiazole ring, which is a similar five-membered ring containing one nitrogen atom and one sulfur atom. The presence of these heterocyclic rings suggests that the compound might have biological activity, as many drugs and natural products contain these structures .
Molecular Structure Analysis
The compound’s structure is likely to be highly polar due to the presence of the nitrogen and sulfur atoms in the ring structures, as well as the chlorine atom attached to the phenyl group .Physical and Chemical Properties Analysis
Based on the presence of the heterocyclic rings and the chlorine atom, this compound is likely to be soluble in polar solvents .Scientific Research Applications
Anticancer Potential
Research indicates that derivatives of imidazo[2,1-b][1,3]thiazole, such as 1-phenyl-2-(6-phenyl-5,6-dihydroimidazo[2,1-b]-thiazol-6-yl)ethanone, show moderate ability to suppress kidney cancer cell growth, with lesser effects on prostate, colon cancer, and leukemia cells (Л. М. Потиха & В. С. Броварец, 2020).
Antimicrobial and Antimalarial Applications
Imidazo[2,1-b]thiazole derivatives synthesized via microwave-assisted green synthesis have shown significant antibacterial activity and good antimalarial properties (Rajesh H. Vekariya et al., 2017).
Potential Antifungal and Antimycotic Effects
Compounds synthesized from imidazo[2,1-b]thiazole have been evaluated for antifungal activity, indicating promising results in this area (M. Raga et al., 1992).
Applications in Bioactivation Studies
Studies on imidazo[2,1-b]thiazole-based inverse agonists of the ghrelin receptor reveal their potential in bioactivation studies, particularly in oxidative metabolism leading to glutathione conjugates (A. Kalgutkar et al., 2013).
Synthesis and Structural Characterization
The synthesis of specific imidazo[2,1-b][1,3]thiazole derivatives and their structural characterization offer insights into their potential applications in various fields of chemistry and biology (M. Akkurt et al., 2010).
Antibacterial Evaluations
Some derivatives of imidazo[2,1-b]thiazole have been synthesized and evaluated for their antibacterial and antifungal activities, indicating significant potential in this area (Nuray Ulusoy Güzeldemirci et al., 2013).
Cytotoxicity Studies
Novel compounds with imidazo[2,1-b]thiazole scaffolds have been tested for cytotoxicity against human cancer cell lines, revealing their potential in cancer research (H. Ding et al., 2012).
Mechanism of Action
Properties
IUPAC Name |
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-(4-methylpiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3OS/c1-13-6-8-22(9-7-13)18(24)10-16-12-25-19-21-17(11-23(16)19)14-2-4-15(20)5-3-14/h2-5,11-13H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCHJUHLFBFDLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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